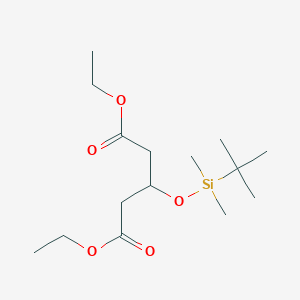

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate

Descripción general

Descripción

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is a chemical compound with the molecular formula C15H30O5Si . It has a molecular weight of 318.49 . The IUPAC name for this compound is diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate .

Molecular Structure Analysis

The InChI code for Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is 1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3 . The canonical SMILES structure is CCOC(=O)CC(CC(=O)OCC)OSi©C©©C .Physical And Chemical Properties Analysis

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is a liquid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C . The compound has a flash point of 120.002°C .Aplicaciones Científicas De Investigación

Organic Synthesis

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate: is a valuable reagent in organic synthesis, particularly in the synthesis of complex molecules. It serves as a protecting group for the diol moiety during chemical reactions . This allows for selective reactions to occur on other parts of the molecule without interference from the protected diol. After the desired transformations are complete, the protecting group can be removed under mild conditions, revealing the diol functionality.

Medicinal Chemistry

In medicinal chemistry, this compound is used to modify the pharmacokinetic properties of potential drug candidates. Its incorporation into a drug molecule can improve lipophilicity , which may enhance the drug’s ability to cross biological membranes, such as the blood-brain barrier (BBB) . This modification can be crucial for the development of drugs targeting central nervous system disorders.

Material Science

The silyl ether moiety of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is of interest in material science for the development of silicone-based polymers . These polymers have a wide range of applications, including medical devices, sealants, and lubricants, due to their stability and hydrophobic properties.

Chemical Synthesis

This compound is also used in the synthesis of heterocycles , which are core structures in many natural products and pharmaceuticals . The silyloxy group can act as a leaving group or a nucleophile in various cyclization reactions, enabling the construction of diverse heterocyclic frameworks.

Analytical Chemistry

In analytical chemistry, Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate can be used as a standard in chromatographic methods such as HPLC and GC-MS . Its well-defined structure and properties allow for accurate calibration of analytical instruments, ensuring precise measurement of analytes in complex mixtures.

Chromatography

The compound’s unique structure makes it suitable for use as a stationary phase modifier in chromatography . It can be bonded to silica to create a stationary phase with specific selectivity towards certain classes of compounds, improving separation efficiency in chromatographic columns.

Bioconjugation

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate: can be employed in bioconjugation techniques to attach small molecules or peptides to larger biomolecules . The ester groups can react with amino groups present on proteins or nucleic acids, forming stable amide bonds that are useful in the study of biological interactions and processes.

Environmental Science

Lastly, this compound finds application in environmental science as a model compound for studying the environmental fate of silyl-protected species . Its degradation and transformation in various environmental conditions can be monitored to understand the behavior of similar compounds in ecosystems.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZUZFQSSULNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536925 | |

| Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate | |

CAS RN |

91424-39-4 | |

| Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: Why is Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate a significant compound in organic synthesis?

A1: Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate serves as a crucial chiral intermediate in the synthesis of statins []. Statins are a class of drugs renowned for their cholesterol-lowering properties and are widely prescribed to manage cardiovascular diseases. The compound's significance stems from its role in establishing the stereochemistry vital for the biological activity of statin drugs.

Q2: The provided research mentions improved efficiency in the synthesis of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate. What aspect of the synthesis is improved, and what advantages does it offer?

A2: The research describes an improved method for synthesizing (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate, where Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is a key precursor []. The improved process involves reacting (3R)-3-[(tert-butyldimethylsilyl)oxy]-pentanedioic acid monoesters with p-nitrophenyl chloroformate, followed by a reaction with triphenylphosphine bromide. This method boasts several advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)